molecular formula C11H11BN2O3 B7954797 [4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid

[4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid

Cat. No.: B7954797
M. Wt: 230.03 g/mol
InChI Key: ZDXXRMJKFCYUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved product purity. The use of continuous flow technology also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a key reagent in the development of new synthetic methodologies .

Biology

In biological research, this compound is used in the development of boron-containing drugs. Boron has unique properties that can enhance the biological activity of certain compounds, making this compound a valuable tool in drug discovery .

Medicine

In medicine, this compound is explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for applications that require high stability and reactivity .

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique pyrimidine ring structure, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group further enhances its reactivity and stability, making it a versatile reagent in various applications .

Properties

IUPAC Name

[4-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BN2O3/c1-17-9-4-2-8(3-5-9)11-10(12(15)16)6-13-7-14-11/h2-7,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXXRMJKFCYUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C2=CC=C(C=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.